"1-(Azetidin-3-YL)-4,4-difluoropiperidine" chemical properties
"1-(Azetidin-3-YL)-4,4-difluoropiperidine" chemical properties
An In-Depth Technical Guide to 1-(Azetidin-3-YL)-4,4-difluoropiperidine: Properties, Synthesis, and Applications
Abstract
1-(Azetidin-3-YL)-4,4-difluoropiperidine is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry. It serves as a versatile building block, uniquely combining the conformationally constrained azetidine ring with the metabolically robust and pKa-modulating 4,4-difluoropiperidine scaffold. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, plausible synthetic routes, and strategic applications in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the creation of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds
In the landscape of drug discovery, the selection of molecular scaffolds is a critical determinant of a compound's ultimate success. Saturated heterocycles are foundational building blocks, and among them, the azetidine ring has emerged as a "privileged scaffold". Its rigid, four-membered ring structure imparts a degree of conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the azetidine ring serves as a valuable three-dimensional vector, allowing for precise exit angles for substituents to probe protein binding pockets.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize physicochemical and pharmacokinetic properties.[1] The 4,4-difluoropiperidine motif is particularly advantageous. The gem-dihalogen substitution at the 4-position blocks a common site of metabolic oxidation (cytochrome P450), thereby enhancing the metabolic stability and half-life of a molecule.[2] Crucially, the strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen, which can be essential for modulating target engagement, improving cell permeability, and reducing off-target effects such as hERG channel binding.
1-(Azetidin-3-YL)-4,4-difluoropiperidine represents a sophisticated amalgamation of these two powerful motifs. It provides a pre-built framework that offers metabolic stability, modulated basicity, and a conformationally defined exit vector, making it a highly sought-after intermediate for synthesizing novel chemical entities, particularly in the development of central nervous system (CNS) agents and other complex therapeutics.[3][4][5]
Physicochemical and Structural Properties
The fundamental properties of 1-(Azetidin-3-YL)-4,4-difluoropiperidine and its common salt forms are critical for its use in synthesis and formulation. The compound is typically supplied as a white to off-white solid with good solubility in polar organic solvents like methanol and DMSO, but limited aqueous solubility.[6]
| Property | Value | Source(s) |
| IUPAC Name | 1-(Azetidin-3-yl)-4,4-difluoropiperidine | - |
| CAS Number | 1257293-83-6 (Free Base) | [3][7][8] |
| Molecular Formula | C₈H₁₄F₂N₂ | [3][7] |
| Molecular Weight | 176.21 g/mol (Free Base) | [7][8] |
| Appearance | White to off-white powder/solid | [6] |
| Solubility | Soluble in DMSO, methanol; limited in water | [6] |
| Purity | Typically >98% (by HPLC) | [6] |
| Storage | 2-8°C, airtight container, protect from light and moisture | [6][8] |
| SMILES | C1NC(C1)N2CCC(CC2)(F)F | [7] |
| InChIKey | OIQJXEUDXZJIRR-UHFFFAOYSA-N | [7] |
Note: The compound is also available as various salts, such as the hydrochloride[9], ditrifluoroacetic acid[6], and bis(2,2,2-trifluoroacetate)[10] salts, which will have different molecular weights and CAS numbers.
Spectroscopic Characterization
Comprehensive structural elucidation is essential for verifying the identity and purity of such a key intermediate. While detailed spectra are often proprietary, the expected spectroscopic signatures can be expertly inferred.
-
¹H NMR: The proton NMR spectrum is a primary tool for identification.[7] Key expected signals include multiplets for the methylene protons on both the azetidine and piperidine rings. The azetidine methine proton (CH-N) would appear as a distinct multiplet. The protons on the piperidine ring adjacent to the fluorine atoms (at C3 and C5) would likely show complex splitting patterns due to both geminal and vicinal coupling to the fluorine atoms.
-
¹³C NMR: The carbon spectrum would confirm the presence of the 8 carbon atoms in the molecule. The carbon bearing the gem-difluoro group (C4 of the piperidine) would appear as a characteristic triplet due to one-bond C-F coupling, shifted significantly downfield. Other carbons near the fluorine atoms may also exhibit smaller C-F coupling.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance would be expected for the two equivalent fluorine atoms, confirming the presence of the CF₂ group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 177.12, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition.
The application of 2D NMR techniques like COSY (¹H-¹H) and HSQC (¹H-¹³C) would be used to definitively assign all proton and carbon signals, providing unequivocal structural confirmation.[11]
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
A robust and scalable synthesis is paramount for the utility of any building block. While specific proprietary routes exist, a chemically sound and logical pathway can be designed based on established synthetic transformations in heterocyclic chemistry.[12][13] The most logical disconnection is at the C-N bond linking the two heterocyclic rings. This leads to a protected azetidine synthon and 4,4-difluoropiperidine. A practical forward synthesis would involve a reductive amination protocol.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-(Azetidin-3-YL)-4,4-difluoropiperidine.
Experimental Protocol: Reductive Amination
The following protocol is a representative, field-proven method for executing the key coupling step.
-
Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 4,4-difluoropiperidine (1.1 eq).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. The choice of this reagent is critical as it is selective for the reduction of iminiums in the presence of the ketone starting material and is tolerant of mildly acidic conditions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude intermediate, 1-Boc-3-(4,4-difluoropiperidin-1-yl)azetidine, by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.
-
Final Isolation: Stir the deprotection reaction at room temperature until complete (monitored by LC-MS). Remove the solvent and excess acid under reduced pressure. If the salt form is desired, it can be isolated directly. For the free base, perform a basic workup and extract with an organic solvent to yield the final product, 1-(Azetidin-3-YL)-4,4-difluoropiperidine.
Reactivity Profile
The primary site of reactivity on the final molecule is the secondary amine of the azetidine ring. This nitrogen is a competent nucleophile and can be readily functionalized via acylation, alkylation, sulfonylation, or used in further coupling reactions to append other fragments of a target molecule. The tertiary amine of the piperidine is significantly less basic due to the adjacent gem-difluoro group and is generally not reactive under standard conditions.
Applications in Medicinal Chemistry
The true value of 1-(Azetidin-3-YL)-4,4-difluoropiperidine lies in its application as a high-value building block for complex drug targets.
-
Scaffold for CNS Agents: The 4,4-difluoropiperidine scaffold has been successfully employed in the development of potent and selective dopamine D4 receptor antagonists.[5] The combination with the azetidine moiety provides a novel vector space to explore structure-activity relationships (SAR) for this and other G-protein coupled receptors (GPCRs) implicated in neurological disorders.
-
Modulation of Physicochemical Properties: Medicinal chemists can use this building block to systematically modify drug candidates. The gem-difluoro group reliably lowers the pKa of the piperidine nitrogen, which can be critical for achieving a desired ionization state at physiological pH, thereby impacting solubility, permeability, and target binding.[1]
-
Enhancement of Metabolic Stability: The blocked 4-position of the piperidine ring prevents metabolic hydroxylation, a common metabolic pathway for piperidine-containing drugs.[2] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of active metabolites.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound should always be consulted, hazard information can be extrapolated from structurally related compounds like 4,4-difluoropiperidine.
-
Hazards: The parent compound is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause serious skin and eye irritation.[14][15] It is prudent to handle 1-(Azetidin-3-YL)-4,4-difluoropiperidine with the same level of caution.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]
-
Storage and Stability: The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C).[6][8] It is listed as moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability and purity.[6]
Conclusion
1-(Azetidin-3-YL)-4,4-difluoropiperidine is a modern and strategically designed molecular building block that offers a powerful combination of features for drug discovery. Its unique architecture provides conformational rigidity, a site for controlled vector elaboration, enhanced metabolic stability, and inherent modulation of basicity. For scientists and researchers in pharmaceutical development, this compound represents a valuable tool for accelerating the discovery of novel therapeutics with optimized drug-like properties.
References
-
1-(azetidin-3-yl)-4,4-difluoropiperidine. Chemical Technology Co.,LTD. [Link]
-
1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt. Tradeindia. [Link]
-
Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate. ResearchGate. [Link]
-
4,4-Difluoropiperidine Safety and Hazards. PubChem, NIH. [Link]
-
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride. Alachem Co., Ltd. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC, NIH. [Link]
-
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones. PubMed, NIH. [Link]
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central, NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-(azetidin-3-yl)-4,4-difluoropiperidine, CasNo.1257293-83-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt - Purity 95%, Molecular Weight 404.3 G/mol | Appears As Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. 1-(azetidin-3-yl)-4,4-difluoropiperidine(1257293-83-6) 1H NMR [m.chemicalbook.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. 1864979-29-2|1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 10. 2286232-45-7|1-(Azetidin-3-yl)-4,4-difluoropiperidine bis(2,2,2-trifluoroacetate)|BLD Pharm [bldpharm.com]
- 11. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]

